Ir(fbi)2(acac)

Descripción general

Descripción

“Ir(fbi)2(acac)” is a chemical compound with the name Bis(2-(9,9-diethyl-fluoren-2-yl)-1-phenyl-1H-benzo[d]imidazolato)(acetylacetonate)iridium(III). It has a CAS number of 725251-24-1 and a molecular formula of C₆₅H₅₇IrN₄O₂ . This compound is used as a red dopant in Organic Light-Emitting Diode (OLED) materials .

Synthesis Analysis

While specific synthesis details for “Ir(fbi)2(acac)” were not found, similar iridium complexes have been synthesized and fully characterized . For instance, compounds like bis(1-phenylisoquinolinato-N,C2′)iridium(acetylacetonate), (piq)2Ir(acac), have been synthesized for use in electroluminescent devices .

Molecular Structure Analysis

“Ir(fbi)2(acac)” contains a total of 46 bonds, including 23 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 2 five-membered rings, 2 six-membered rings, 1 secondary amide (aliphatic), and 1 ketone (aliphatic) .

Chemical Reactions Analysis

In terms of chemical reactions, it has been found that doped “Ir(fbi)2(acac)” molecules behave as hole traps in NPB, and lower the hole mobility .

Physical And Chemical Properties Analysis

“Ir(fbi)2(acac)” has a molecular weight of 1118.40 g/mole. It has a UV absorption at 421 nm (in THF) and photoluminescence (PL) at 538 nm (in THF). The compound is stable up to >270 °C (0.5% weight loss) and is soluble in toluene and chloroform .

Aplicaciones Científicas De Investigación

Organic Light-Emitting Diodes (OLEDs)

Ir(fbi)2(acac) has been employed in white organic light-emitting diodes (WOLEDs) for general lighting. These devices hold great promise due to their high efficiency, large-area coverage, and flexibility. Achieving both high luminous efficiency and long operational lifetime simultaneously is a challenge. Researchers have doped green phosphor Ir(ppy)2(acac) and red phosphor Ir(MDQ)2(acac) into blue TADF exciplex to fabricate hybrid WOLEDs with impressive maximum external quantum efficiency (EQE) and power efficiency .

Photovoltaics (Solar Cells)

Ir(fbi)2(acac) has been investigated as a stable organic hole-selective contact for silicon photovoltaics. In solar cells, it exhibits a high fill factor and excellent device stability, lasting up to 30 days in air .

Phosphorescent Materials

Asymmetric tris-heteroleptic cyclometalated phosphorescent iridium complexes, including Ir(ppy-R)2(acac), have been developed. These complexes exhibit tunability in electronic effects and charge-transfer character. Ir(ppy)2(acac) serves as a parent complex in this context .

Mecanismo De Acción

Target of Action

It’s known that the bicyclo[221]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Mode of Action

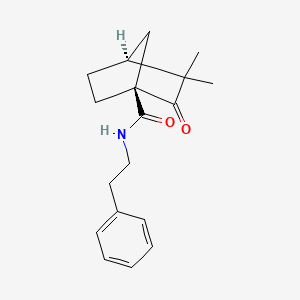

The (1S,4S)-3,3-Dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide compound is synthesized via an organocatalytic formal [4 + 2] cycloaddition reaction . On the other hand, Ir(fbi)2(acac) shows nearly mirror-symmetric magnetic circularly polarised luminescence (MCPL) spectra in dilute dichloromethane and dimethyl sulfoxide under N-up and S-up geometries in a 1.6-T magnet .

Biochemical Pathways

The bicyclo[221]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications .

Action Environment

It’s known that ir(fbi)2(acac) showed nearly mirror-symmetric magnetic circularly polarised luminescence (mcpl) spectra in dilute dichloromethane and dimethyl sulfoxide under n-up and s-up geometries in a 16-T magnet .

Direcciones Futuras

Future research directions could involve further investigation into the properties of “Ir(fbi)2(acac)” and similar compounds, particularly their potential applications in OLED technology . The development of new strategies for improving the performance of interface exciplex-based devices is also a promising area of research .

Propiedades

IUPAC Name |

(1S,4S)-3,3-dimethyl-2-oxo-N-(2-phenylethyl)bicyclo[2.2.1]heptane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-17(2)14-8-10-18(12-14,15(17)20)16(21)19-11-9-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,19,21)/t14-,18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLGKBGCRLORXQB-KSSFIOAISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC(C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@H]2CC[C@](C2)(C1=O)C(=O)NCCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

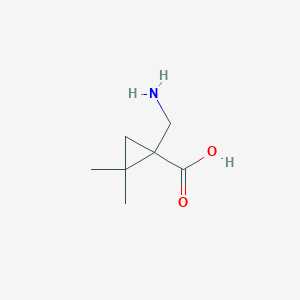

![Spiro[2.4]heptane-1-carboxylic acid, 1-(aminomethyl)-](/img/structure/B3151932.png)

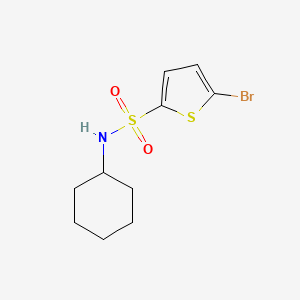

![1-(aminomethyl)spiro[2.5]octane-1-carboxylic Acid](/img/structure/B3151944.png)

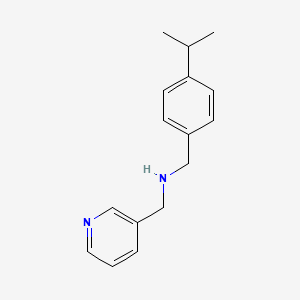

![1-Aminomethyl-spiro[2.4]heptane-1-carboxylic acid methyl ester](/img/structure/B3151945.png)

![Imidazo[2,1-b]thiazole-6-carboxylic acid hydrobromide](/img/structure/B3151980.png)